molecular formula C12H14O2 B3370390 trans-2-Phenyl-cyclopentanecarboxylic acid CAS No. 37108-09-1

trans-2-Phenyl-cyclopentanecarboxylic acid

Cat. No.: B3370390
CAS No.: 37108-09-1
M. Wt: 190.24 g/mol
InChI Key: CINPEFPDYGSEDP-WDEREUQCSA-N
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Description

trans-2-Phenyl-cyclopentanecarboxylic acid: is an organic compound with the molecular formula C12H14O2. It is a white solid that is used in various chemical and pharmaceutical applications. The compound is characterized by a cyclopentane ring substituted with a phenyl group and a carboxylic acid group in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for trans-2-Phenyl-cyclopentanecarboxylic acid typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of palladium catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Phenyl-cyclopentanecarboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where the phenyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives such as ketones or aldehydes.

    Reduction Products: Alcohols or other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the phenyl or carboxylic acid groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activities and interactions with biological molecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of trans-2-Phenyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the phenyl group and the carboxylic acid group in a trans configuration gives trans-2-Phenyl-cyclopentanecarboxylic acid unique chemical and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

(1R,2R)-2-phenylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINPEFPDYGSEDP-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Phenyl-cyclopentanecarboxylic acid
Reactant of Route 2
trans-2-Phenyl-cyclopentanecarboxylic acid
Reactant of Route 3
trans-2-Phenyl-cyclopentanecarboxylic acid
Reactant of Route 4
trans-2-Phenyl-cyclopentanecarboxylic acid
Reactant of Route 5
trans-2-Phenyl-cyclopentanecarboxylic acid
Reactant of Route 6
trans-2-Phenyl-cyclopentanecarboxylic acid

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